Icl-sirt078
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICL-SIRT078 is a highly selective inhibitor of substrate-competitive Sirtuin 2 (SIRT2). Sirtuin 2 is a member of the sirtuin family of proteins, which are NAD±dependent deacetylases involved in various cellular processes, including aging, inflammation, and metabolism. This compound has shown significant neuroprotective effects, particularly in models of Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICL-SIRT078 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and conditions used in these steps are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
ICL-SIRT078 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It is stable under oxidative and reductive conditions, making it suitable for various biological applications .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and reagents like trifluoroacetic acid (TFA) for purification .
Major Products Formed
The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
ICL-SIRT078 has a wide range of scientific research applications:
Mechanism of Action
ICL-SIRT078 exerts its effects by selectively inhibiting Sirtuin 2. Sirtuin 2 is involved in the deacetylation of various substrates, including histones and non-histone proteins. By inhibiting Sirtuin 2, this compound disrupts these deacetylation processes, leading to changes in gene expression and cellular functions. The compound binds to the active site of Sirtuin 2, preventing the binding of NAD+ and the subsequent deacetylation reaction .
Comparison with Similar Compounds
ICL-SIRT078 is unique due to its high selectivity for Sirtuin 2 over other sirtuin family members like Sirtuin 1, Sirtuin 3, and Sirtuin 5 . Similar compounds include:
Cambinol: Another Sirtuin 2 inhibitor but with lower selectivity and potency compared to this compound.
AGK2: A Sirtuin 2 inhibitor with neuroprotective effects but less selective than this compound.
Tenovin-6: Inhibits multiple sirtuins, including Sirtuin 2, but with broader activity and less specificity.
This compound stands out due to its superior selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C28H26N4O2S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-[(2-methoxynaphthalen-1-yl)methyl]-7-(pyridin-3-ylmethylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H26N4O2S/c1-34-24-11-8-19-6-2-3-7-21(19)23(24)16-32-17-31-27-26(28(32)33)22-10-9-20(13-25(22)35-27)30-15-18-5-4-12-29-14-18/h2-8,11-12,14,17,20,30H,9-10,13,15-16H2,1H3 |
InChI Key |
UEJBOCXPGHSONP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3C=NC4=C(C3=O)C5=C(S4)CC(CC5)NCC6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.